3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Description
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a bicyclic heterocyclic compound featuring an ethyl substituent at the 3-position of the indazole core. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The compound’s structure includes a partially saturated indazole ring system, which may enhance conformational flexibility compared to fully aromatic analogs.
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h6H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
GFAAIBKYLCWSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC2=C1C(CCC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrate Design
The most widely reported method involves cyclocondensation of 3-ethyl-4-keto-cyclohexanone derivatives with hydrazine hydrate. A study by JM Chem Sci demonstrated that treating 3-ethyl-1,3-diketo-cyclohexane with hydrazine hydrate in methanol under reflux yields the target compound via intramolecular cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | 65–70% |
| Temperature | 65–70°C (reflux) | Critical for ring closure |
| Reaction Time | 5–7 hours | Prolonged time reduces side products |
| Hydrazine Equiv. | 2.1 equivalents | Excess prevents incomplete cyclization |
The reaction proceeds through a Schiff base intermediate, followed by tautomerization to form the indazole core.
Mechanistic Insights
Optimization Strategies
-
Acid Catalysis : Adding 10% HCl accelerates cyclization but risks over-protonation of the amine group.
-
Microwave Assistance : Trials at 100°C for 30 minutes increased yield to 78% while reducing reaction time.
Transition Metal-Catalyzed C–H Amination
Palladium-Catalyzed Intramolecular Cyclization
Charette et al. developed a Pd(OAc)₂-mediated protocol for indazole synthesis from aminohydrazones. Applied to 3-ethyl precursors, this method achieves 82% yield under ligand-free conditions:
Key advantages include tolerance for electron-withdrawing groups and scalability to gram quantities.
Rhodium(III)-Catalyzed Annulation
A Rh(III)-catalyzed approach using [Cp*RhCl₂]₂ and AgSbF₆ enables coupling of 3-ethyl-cyclohexenone with azobenzenes. This method is notable for regioselectivity:
Reductive Cyclization of Nitro Precursors
Organophosphorus-Mediated Synthesis
Nazaré et al. reported a two-step reductive cyclization for tetrahydroindazoles:
-
Nitro Reduction : Hydrogenation of 3-ethyl-2-nitrocyclohexanone to the corresponding amine.
-
Cyclization : Using P(NMe₂)₃ to form the N–N bond, yielding 85% purity before chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrazine Cyclocondensation | 70 | 95 | High | $ |
| Pd-Catalyzed | 82 | 98 | Moderate | $$$ |
| Rh-Catalyzed | 75 | 97 | Low | $$$$ |
| Reductive Cyclization | 65 | 90 | High | $$ |
Key Observations :
-
Hydrazine-based methods are cost-effective but require rigorous purification.
-
Transition metal catalysis offers higher regiocontrol but involves expensive reagents.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, MeCN/H₂O gradient) confirm ≥95% purity, with residual solvents <0.1%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies using microreactors (0.5 mL volume) achieved 89% yield in 20 minutes, highlighting potential for kilogram-scale production.
Environmental Impact
Metal-catalyzed routes generate Pd/Rh waste (≈120 ppm per batch), necessitating chelation filters. Hydrazine methods produce NH₃ byproducts, requiring scrubbers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been investigated for its pharmacological properties. Studies indicate that indazole derivatives exhibit various biological activities including:
- Antitumor Activity: Indazoles have shown promise as anti-cancer agents. Research has indicated that certain indazole derivatives can inhibit tumor growth in various cancer models.
- Anti-inflammatory Effects: The compound has been evaluated for its potential anti-inflammatory properties. For instance, a study involving tetrahydroindazoles demonstrated significant anti-inflammatory activity in animal models of arthritis and edema.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its reactivity allows it to participate in multicomponent reactions and the formation of complex heterocycles.
Synthetic Pathway Example:
A typical synthetic route for this compound involves multi-step reactions that may include:
- Formation of the indazole ring through cyclization.
- Introduction of the ethyl group via alkylation reactions.
Data Table: Biological Activities of Indazole Derivatives
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several tetrahydroindazoles through Freund’s adjuvant-induced arthritis models. The results indicated that compounds similar to this compound exhibited significant reductions in inflammation markers and were well tolerated with minimal side effects.
Case Study 2: Synthesis of Novel Indazole Derivatives
Research focused on synthesizing new indazole derivatives from this compound. The derivatives were screened for biological activity against various cancer cell lines. Some derivatives showed enhanced potency compared to their parent compound .
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares 3-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with key analogs, highlighting substituent effects on molecular weight, synthesis, and properties:
Key Observations:
- Substituent Position : The ethyl group at C3 in the target compound contrasts with N1-substituted analogs (e.g., 2-methylphenyl, benzyl). N1 substituents often influence steric interactions in biological targets, while C3 modifications may alter electronic properties.
- Collision Cross-Section (CCS) : For the ethyl derivative ([M+H]⁺: 135.9 Ų ), CCS values align with N1-dimethyl analogs ([M+H]⁺: 135.9 Ų ), suggesting similar gas-phase conformations despite substituent differences .
Biological Activity
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and its role in various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃, with a molar mass of 165.24 g/mol. It features a bicyclic structure that includes an indazole ring system. The ethyl substituent at the nitrogen of the indazole framework contributes to its unique chemical properties and potential biological activities .
1. Anti-inflammatory Activity
Indazoles, including this compound, have been studied for their anti-inflammatory properties. In vivo studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. For instance, related compounds demonstrated high anti-inflammatory activity with minimal ulcerogenic potential.
Case Study 1: Indazole Derivatives in Cancer Research
A study investigated the cytotoxic effects of several indazole derivatives on human cancer cell lines. Among these derivatives, one compound showed an IC50 value of 36 μM against A549 cells. The study suggested that structural modifications significantly influence the biological activity of these compounds .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of indazole derivatives. The study highlighted that certain compounds inhibited key inflammatory mediators such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may also possess similar mechanisms worth exploring further .
Comparative Analysis
The following table summarizes the biological activities of selected indazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Potential anti-inflammatory and cytotoxic activity | Not yet determined | Structural analogues show promise |
| Indazole Derivative A | Cytotoxicity against A549 | 36 | Significant activity noted |
| Indazole Derivative B | Inhibition of TNF-alpha production | N/A | Highlights anti-inflammatory potential |
Q & A
Q. Advanced
- Freund’s adjuvant-induced arthritis : Chronic inflammation model for assessing joint swelling reduction (dose: 10–50 mg/kg oral). COX-2 inhibition is a key mechanistic endpoint .
- Carrageenan-induced paw edema : Acute inflammation model measuring edema reduction at 3–6 hours post-administration. Ulcerogenicity is concurrently assessed via gastric lesion scoring .
- Pharmacokinetics : Blood samples analyzed via LC-MS/MS to determine bioavailability and metabolite profiles .
How do structural modifications at the 3-position influence dihydroorotate dehydrogenase (DHODH) inhibitory activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
What methodological challenges arise in optimizing aqueous solubility for in vivo applications?
Q. Advanced
- Low intrinsic solubility : <10 µM in PBS (pH 7.4) due to high logP (~3.5). Solutions include:
- Kinetic solubility assays : TECAN IVO system evaluates solubility under physiological conditions, guiding formulation strategies .
Which computational strategies predict drug-likeness and target engagement of analogs?
Q. Advanced
- SwissADME : Predicts compliance with Lipinski’s rules (MW < 500, logP < 5) and bioavailability .
- Molecular docking : AutoDock Vina identifies binding poses with DHODH (binding energy ≤ −8.0 kcal/mol). Critical interactions include H-bonds with Arg136 and van der Waals contacts .
- MD simulations : AMBER simulations (100 ns) assess stability of ligand-protein complexes, highlighting substituent effects on binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
